molecular formula C19H16N2O3S B4796370 N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide

Cat. No.: B4796370
M. Wt: 352.4 g/mol
InChI Key: JDHKGMPFDIYKQK-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, a benzyl group, and a formylphenoxyacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Formylphenoxyacetamide Moiety: This step involves the reaction of the thiazole derivative with 2-formylphenoxyacetic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Conversion to N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-carboxyphenoxy)acetamide.

    Reduction: Formation of N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • N-(5-phenyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide
  • N-(5-methyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide

These compounds share the thiazole core but differ in the substituents attached to the thiazole ring. The unique benzyl group in “N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-12-15-8-4-5-9-17(15)24-13-18(23)21-19-20-11-16(25-19)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKGMPFDIYKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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